2-{4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with an amino group, a phenyl group with a methylethoxy substituent, and a thioacetamide moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Thioacetamide Group: The thioacetamide moiety is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with chloroacetamide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, leading to various reduced derivatives.
Substitution: The amino group and the phenyl ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Medicine
In medicine, triazole derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its efficacy in treating infections, cancer, and other diseases.
Industry
Industrially, the compound can be used in the development of new agrochemicals and materials with specific properties, such as enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-{4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their function. The amino and thioacetamide groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition of target pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
Fluconazole: A triazole antifungal agent with a different substitution pattern.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
2-{4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylethoxy group on the phenyl ring and the thioacetamide moiety differentiates it from other triazole derivatives, potentially offering enhanced efficacy and selectivity in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17N5O2S |
---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C13H17N5O2S/c1-8(2)20-10-5-3-4-9(6-10)12-16-17-13(18(12)15)21-7-11(14)19/h3-6,8H,7,15H2,1-2H3,(H2,14,19) |
InChI Key |
GACRDUHBWMYLOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.